Mal-PEG10-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG10-acid is a compound belonging to the polyethylene glycol (PEG) class. It is a non-cleavable 10-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound is known for its ability to increase solubility in aqueous media and facilitate the connection of biomolecules through covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG10-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a terminal carboxylic acid group to a linear PEG chain. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG10-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions
EDC or DCC: Used as activators for amide bond formation.
Thiol-containing Compounds: React with the maleimide group to form covalent bonds.
Major Products
The major products formed from these reactions are conjugated biomolecules, such as antibody-drug conjugates and PROTACs, which are used in various scientific and medical applications.
Scientific Research Applications
Mal-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules for various biological studies.
Medicine: Integral in the development of antibody-drug conjugates and PROTACs for targeted therapy.
Industry: Used in the production of bioconjugates and other specialized compounds .
Mechanism of Action
Mal-PEG10-acid exerts its effects through the formation of covalent bonds with biomolecules. The maleimide group reacts with thiol groups, while the terminal carboxylic acid forms stable amide bonds with primary amine groups. These reactions facilitate the connection of biomolecules, enabling the synthesis of complex conjugates such as antibody-drug conjugates and PROTACs .
Comparison with Similar Compounds
Similar Compounds
Mal-amido-PEG10-acid: Another PEG-based linker used in PROTACs, similar in structure and function to Mal-PEG10-acid.
Mal-PEG8-acid: A shorter PEG linker with similar applications but different solubility and reactivity properties.
Uniqueness
This compound is unique due to its 10-unit PEG chain, which provides greater solubility and flexibility in aqueous media compared to shorter PEG linkers. This makes it particularly useful in the synthesis of complex bioconjugates and targeted therapeutic agents .
Properties
Molecular Formula |
C27H47NO14 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H47NO14/c29-25-1-2-26(30)28(25)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-27(31)32/h1-2H,3-24H2,(H,31,32) |
InChI Key |
XOFSIEJECJOCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.